molecular formula C18H19NO4 B8627313 (4-Phenoxyphenyl) 4-hydroxypiperidine-1-carboxylate

(4-Phenoxyphenyl) 4-hydroxypiperidine-1-carboxylate

Cat. No. B8627313
M. Wt: 313.3 g/mol
InChI Key: RPICKAKAPQESKE-UHFFFAOYSA-N
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Patent
US05952354

Procedure details

A solution of the carbonate(45 g, 0.13 mol) produced in Example 1 in 250 mL of methylene chloride was added dropwise under nitrogen over three hours to a solution of 4-hydroxypiperidine (14.3 g, 0.14 mol) and triethylamine (19.7 mL, 0.14 mol) in 250 mL of methylene chloride at ice bath temperature. After the addition the reaction was stirred at ice bath temperature for 4 hours and at room temperature overnight. The reaction was extracted one time with 1N HCl and then multiple times with saturated Na2CO3, dried (MgSO4) and the solvent removed under reduced pressure to give 39.27 g of a light yellow solid. Recrystallization from diisopropyl ether-methanol gave 31.78 g (79%) of the title compound as an off-white crystalline solid, mp 130-133° C.
Name
carbonate
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
19.7 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[CH:13]=[CH:12][C:11]([O:14][C:15](=[O:26])OC2C=CC([N+]([O-])=O)=CC=2)=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH:27][CH:28]1[CH2:33][CH2:32][NH:31][CH2:30][CH2:29]1.C(N(CC)CC)C>C(Cl)Cl>[O:1]([C:8]1[CH:9]=[CH:10][C:11]([O:14][C:15]([N:31]2[CH2:32][CH2:33][CH:28]([OH:27])[CH2:29][CH2:30]2)=[O:26])=[CH:12][CH:13]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
carbonate
Quantity
45 g
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)OC(OC1=CC=C(C=C1)[N+](=O)[O-])=O
Name
Quantity
14.3 g
Type
reactant
Smiles
OC1CCNCC1
Name
Quantity
19.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
was stirred at ice bath temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition the reaction
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted one time with 1N HCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
multiple times with saturated Na2CO3, dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=C(C=C1)OC(=O)N1CCC(CC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 39.27 g
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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